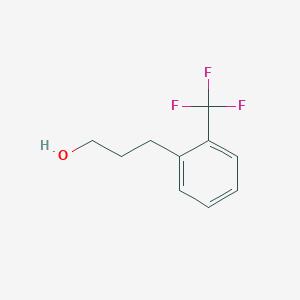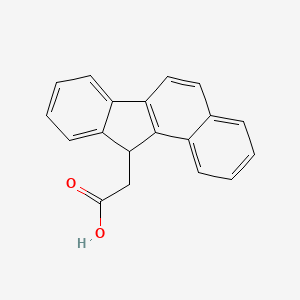
Bakers yeast extract
Descripción general
Descripción
Baker’s yeast, scientifically known as Saccharomyces cerevisiae, is commonly used in baking bread and other bakery products. It serves as a leavening agent, causing the bread to rise by converting the fermentable sugars present in the dough into carbon dioxide and ethanol . Baker’s yeast extract is the food ingredient resulting from the concentration of the solubles of mechanically ruptured cells of a selected strain of yeast, Saccharomyces cerevisiae . It may be concentrated or dried .
Synthesis Analysis
The production of yeast lysates involves three lysis methods: autolysis, plasmolysis (using ethyl acetate 1.5%), and enzymatic hydrolysis (using Alcalase 0.2%). The efficiency of each process is compared according to soluble solid and protein contents, cell lysis monitoring, and release of intracellular materials . The content of released solids and proteins were higher during the enzymatic hydrolysis using Alcalase compared to autolysis and plasmolysis treatments .Molecular Structure Analysis
The chemical structure of Baker’s yeast extract contains a total of 38 bonds. There are 24 non-H bond(s), 18 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of Baker’s yeast extract are determined by standard methods for yeast and yeast products components analyses . These methods are evaluated and validated by means of lab test comparisons .Aplicaciones Científicas De Investigación
1. Microbiology and Biotechnology
- Summary of Application : Baker’s yeast extract is used in the production of yeast lysates, which are rich in proteins, sugars, nucleotides, vitamins, and minerals . These lysates have numerous applications in the health food industry and livestock feeds .
- Methods of Application : Three lysis methods are used for the production of yeast lysates: autolysis, plasmolysis (using ethyl acetate 1.5%), and enzymatic hydrolysis (using Alcalase 0.2%) .
- Results : Plasmolysis by ethyl acetate was found to be more efficient compared to autolysis, with a higher recovery of yeast extract content . The content of released solids and proteins were higher during the enzymatic hydrolysis using Alcalase compared to autolysis and plasmolysis treatments .
2. Chemical Industries
- Summary of Application : Baker’s yeast fermentation is used in chemical industries to produce valuable products . It consumes less energy and has a lesser environmental impact compared to conventional chemical processes .
- Methods of Application : Deep reinforcement learning is used to optimize substrate feeding rate in a simulated fed-batch baker’s yeast fermentation .
- Results : The proposed feeding strategy outperformed the exponential feeding strategy with the yeast yield increased by 25.66% with negligible ethanol production .
3. Cosmetics Industry
- Summary of Application : Research on the antioxidant properties of yeast extracts has been extended to the cosmetics industry . Yeast extract is usually combined with other cosmetic ingredients to formulate sun protection, moisturizing, and exfoliating products .
- Methods of Application : The specific methods of application in the cosmetics industry are not detailed in the source .
- Results : The products also protect the skin from oxidative stress .
4. Plant Growth and Postharvest Disease Control
- Summary of Application : Baker’s yeast is used as a potential bio-agent for plant growth and postharvest disease control .
- Methods of Application : The specific methods of application in plant growth and postharvest disease control are not detailed in the source .
- Results : The antioxidant enzyme helps to resist from different stress .
5. PCR-Based Applications
- Summary of Application : DNA extracted from baker’s yeast is suitable for a variety of PCR-based applications .
- Methods of Application : The specific methods of application in PCR-based applications are not detailed in the source .
- Results : The DNA is suitable for amplification of DNA fragments of ≤ 3500 bp .
6. Distilled Beverages Production
- Summary of Application : Starters used for distilled beverages (aquavit, gin, vodka, whisky, rum, tequila, cognac, brandy, and kirsch) commercial production should exhibit exquisitely intensive anaerobic metabolism .
- Methods of Application : The specific methods of application in distilled beverages production are not detailed in the source .
- Results : This should result not only in high ethanol productivity but also in the high level of cellular tolerance to this product .
7. Immunostimulation
- Summary of Application : A physiological function of the β-glucans which constitute the cell wall of Saccharomyces cerevisiae is to activate immune cells . The yeast itself has the ability to strongly activate immunity .
- Methods of Application : The parental strain y-21 was mutated with ethyl methanesulfonate, and the resulting strain was screened . Two mutants (AP-57 and AQ-37) were obtained .
- Results : AQ-37 had the same fermentation capacity as y-21 . A mutation point of AQ-37 was identified, suggesting that the mutation of NDD1 gene affects the cell wall structure and confers a high ability for macrophage stimulation .
8. Bread Production
- Summary of Application : Baker’s yeast from natural sources is used for bread production .
- Methods of Application : Grapes, rice, pineapples were collected, processed, and inoculated on YMA plates and incubated at 30 C for 48 h . Then 11 single morphologically well-formed colonies were isolated, purified, and identified .
- Results : Isolate-G2 produced the maximum of 1830 mm3 of gas, whereas C1, C2, R3, and P5 produced 1520, 1680, 770, and 610 mm3 gas, respectively . No strain produced H2S which is associated with an off-flavor and unpleasant taste .
Safety And Hazards
Direcciones Futuras
Maximizing protein extraction from yeast cells is crucial in the biotech, pharma, and food industries. Optimizing techniques and factors yield efficient extraction for enhanced protein quality and applications . With its nutritional benefits, clean labeling advantages, and versatility, yeast extract is poised to shape the future of food innovation .
Propiedades
IUPAC Name |
2-(11H-benzo[a]fluoren-11-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-18(21)11-17-15-8-4-3-7-14(15)16-10-9-12-5-1-2-6-13(12)19(16)17/h1-10,17H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBDGXKDJSVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=CC=CC=C34)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Yeast, ext. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-(11H-benzo[a]fluoren-11-yl)acetic acid | |
CAS RN |
8013-01-2 | |
| Record name | Yeast, ext. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Yeast, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.441 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bakers yeast extract | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



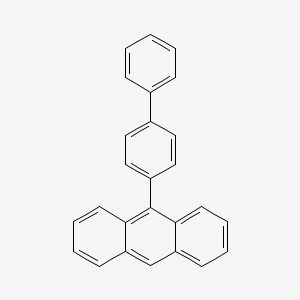
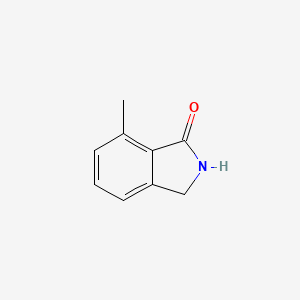
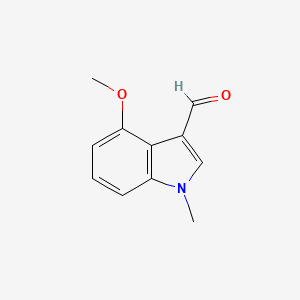
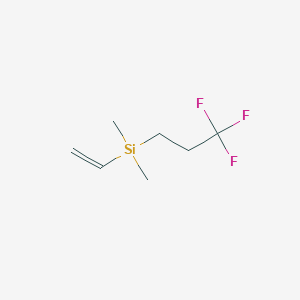
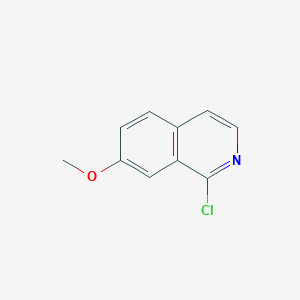
![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)
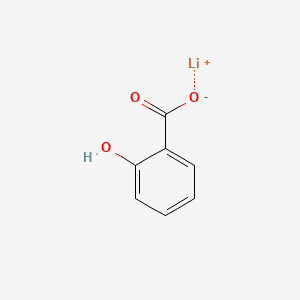
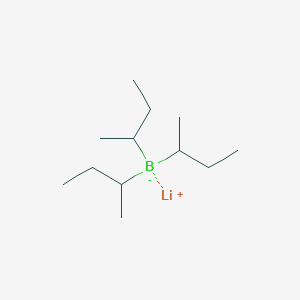
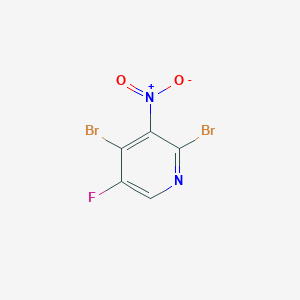
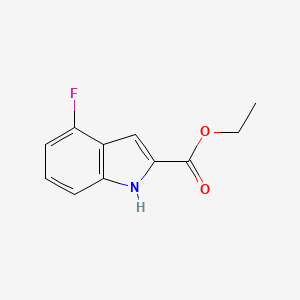
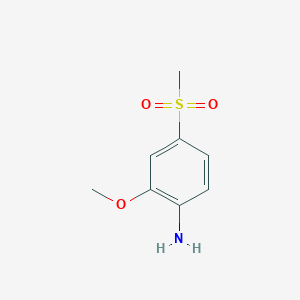
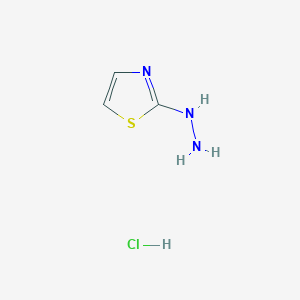
![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)
